(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate
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Overview
Description
The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate is a complex organic molecule that combines a purine base with a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the naphthoate ester separately. The purine base can be synthesized through a series of reactions involving the formation of the purine ring system, followed by the introduction of the amino group. The naphthoate ester can be prepared by esterification of naphthoic acid with dimethylamine.
The final step involves coupling the purine base with the naphthoate ester. This can be achieved through a phosphoramidite coupling reaction, where the hydroxyl group of the purine base reacts with the phosphoramidite derivative of the naphthoate ester under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the amino group.
Reduction: Reduction reactions can occur at the purine ring system, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the purine base and the naphthoate ester.
Reduction: Reduced derivatives of the purine base.
Substitution: Substituted derivatives at the phosphonooxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of purine metabolism and nucleotide synthesis.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This can result in the inhibition of cell growth and proliferation, making the compound a potential candidate for the development of anticancer and antiviral drugs.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Naphthoic Acid Esters: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate lies in its combination of a purine base with a naphthoate ester, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development.
Properties
CAS No. |
72947-53-6 |
---|---|
Molecular Formula |
C23H25N6O8P |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H25N6O8P/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)37-19-16(9-35-38(32,33)34)36-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1 |
InChI Key |
YWUFOJPOISPUJP-WGQQHEPDSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
Synonyms |
(5-(dimethylamino)-1-naphthoyl)adenosine monophosphate DAN-AMP |
Origin of Product |
United States |
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